Product packaging for Desethyl-entacapone(Cat. No.:CAS No. 150995-46-3)

Desethyl-entacapone

Cat. No.: B12700620
CAS No.: 150995-46-3
M. Wt: 277.23 g/mol
InChI Key: HTYFXWJKHSXXFC-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desethyl-entacapone, with the chemical name (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylacrylamide and CAS Registry Number 150995-46-3, is an important pharmaceutical impurity and reference standard . It has a molecular formula of C12H11N3O5 and a molecular weight of 277.2 g/mol . This compound is critically used in the analytical method development, validation (AMV), and Quality Control (QC) applications for the commercial production of Entacapone and the filing of Abbreviated New Drug Applications (ANDA) . Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa for the treatment of Parkinson's disease . The presence and quantification of impurities like this compound are vital for ensuring the safety, efficacy, and consistency of the final drug product. Supplied with comprehensive characterization data, including Certificate of Analysis (CoA) and supporting analytical data such as 1H-NMR, Mass, and HPLC, this standard ensures regulatory compliance and traceability . It is suitable for use as a reference standard, and traceability to pharmacopeial standards (USP/EP) can be provided based on feasibility . This product is intended for research and analytical purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O5 B12700620 Desethyl-entacapone CAS No. 150995-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150995-46-3

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylprop-2-enamide

InChI

InChI=1S/C12H11N3O5/c1-2-14-12(18)8(6-13)3-7-4-9(15(19)20)11(17)10(16)5-7/h3-5,16-17H,2H2,1H3,(H,14,18)/b8-3+

InChI Key

HTYFXWJKHSXXFC-FPYGCLRLSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N

Canonical SMILES

CCNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N

Origin of Product

United States

Metabolic Formation and Biotransformation Pathways of Desethyl Entacapone

In Vitro Biotransformation of Entacapone (B1671355) to Desethyl-entacapone

The formation of this compound has been demonstrated in preclinical in vitro studies. Research utilizing human liver preparations has successfully characterized the transformation of the parent drug, entacapone, into its N-desethylated metabolite. oulu.fioulu.fi These in vitro systems are designed to model human metabolic processes and are crucial for identifying potential metabolites and the enzymatic pathways responsible for their formation.

One key study investigated the cytochrome P450 (CYP)-catalyzed oxidative biotransformation of entacapone. oulu.fioulu.fi The findings from this research confirmed the production of N-desethylentacapone as an in vitro metabolite of entacapone. oulu.fioulu.fi The methodologies employed in such studies are vital for the preclinical assessment of new chemical entities.

Table 1: In Vitro Systems Used in Entacapone Metabolism Studies
In Vitro SystemPurpose in Entacapone Metabolism ResearchReference
Human Liver MicrosomesUsed with P450-selective inhibitors and antibodies to study CYP-catalyzed reactions, including the formation of N-desethylentacapone. oulu.fioulu.fi
cDNA-Expressed EnzymesUtilized to identify the specific cytochrome P450 isoforms involved in the metabolism of entacapone. oulu.fioulu.fi

Enzymatic Mechanisms Underlying Desethylation

The formation of this compound from its parent compound is an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oulu.fioulu.fi Studies using human liver microsomes have been instrumental in elucidating the role of these enzymes. oulu.fioulu.fi

In vitro data indicate that entacapone has an inhibitory affinity for the CYP2C9 isoform, with a reported IC50 value of approximately 4 µM. hres.caeuropa.eueuropa.eumedsafe.govt.nz However, for other P450 isoenzymes, such as CYP1A2, CYP2A6, CYP2D6, CYP2E1, CYP3A, and CYP2C19, inhibition was observed only at much higher concentrations, suggesting it is unlikely to be significant at therapeutic levels. hres.caeuropa.eueuropa.eueuropa.eu While these data relate to entacapone's potential to inhibit other drugs' metabolism, the affinity for CYP2C9 suggests this isoform could be involved in entacapone's own oxidative metabolism. Further research is needed to pinpoint the exact CYP isoforms responsible for the N-desethylation of entacapone.

Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by Entacapone
CYP IsoformInhibition StatusIC50 ValueReference
CYP2C9Inhibited~ 4 µM hres.caeuropa.eueuropa.eumedsafe.govt.nz
CYP1A2, CYP2A6, CYP2D6, CYP2E1, CYP3A, CYP2C19Little to no inhibition at therapeutic concentrationsNot significant hres.caeuropa.eueuropa.eueuropa.eu

While the CYP enzyme system is responsible for the desethylation of entacapone, it is not the primary metabolic pathway for the drug. oulu.fioulu.fi Entacapone is almost completely metabolized before it is excreted. nih.govfda.govnih.gov The main metabolic transformations are:

Isomerization : Conversion of the (E)-isomer of entacapone to its (Z)-isomer (cis-isomer). nih.govfda.gov

Glucuronidation : Direct conjugation of the parent entacapone and its cis-isomer with glucuronic acid. nih.govfda.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

These two pathways account for the vast majority of entacapone's metabolism. nih.govfda.gov In contrast, oxidative metabolism is a minor route, with metabolites formed through oxidation accounting for only about 1% of the drug found in urine. europa.euhres.ca

Characterization of this compound as a Metabolite: Research Directions

The identification of this compound opens several avenues for future research. A primary goal is the comprehensive characterization of this metabolite. Metabolic profiling studies in humans have confirmed that hydroxylation on the N-diethyl substituent occurs, which corresponds to the desethylation pathway. washington.edu

Future research should focus on several key areas:

Quantitative Analysis : Developing and validating sensitive analytical methods, such as high-performance liquid chromatography (HPLC), to accurately quantify the levels of this compound in biological matrices in vivo. researchgate.net This would help determine the extent of its formation under therapeutic conditions.

Pharmacological Activity : Assessing whether this compound has any pharmacological activity, specifically whether it retains any COMT-inhibitory properties or interacts with other biological targets.

Safety Profile : Investigating the toxicological profile of this compound. This is particularly relevant when contrasted with the related drug tolcapone, which can be metabolized to reactive aniline (B41778) derivatives not observed with entacapone. washington.edu Confirming that the desethylation of entacapone does not lead to reactive intermediates is a crucial aspect of its safety assessment.

Enzyme Kinetics : Further delineating the specific CYP450 isoforms responsible for this compound formation and determining the kinetics of this metabolic reaction.

This continued research will provide a more complete understanding of entacapone's metabolic fate and the role of its minor metabolites.

Advanced Analytical Methodologies for the Characterization and Quantification of Desethyl Entacapone

Chromatographic Techniques for Isolation and Detection

Chromatographic techniques are central to the analytical workflow for Desethyl-entacapone, providing the necessary separation and detection capabilities for complex sample matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the impurity profiling of Entacapone (B1671355) and its related substances, including this compound. derpharmachemica.comresearchgate.net Developing a robust HPLC method involves optimizing various parameters to achieve adequate separation and resolution from the active pharmaceutical ingredient (API) and other impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Entacapone and its impurities would utilize a C18 column. researchgate.netijpda.org The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpda.orgajpaonline.com The pH of the aqueous phase is also carefully controlled to ensure optimal separation. ijarmps.org Gradient elution is frequently employed to effectively separate a wide range of compounds with different polarities within a reasonable timeframe. researchgate.net

Detection is commonly performed using a UV-Visible detector at a wavelength where all compounds of interest exhibit sufficient absorbance. ajpaonline.comijarmps.org For instance, a detection wavelength of 210 nm has been used for the simultaneous determination of Entacapone and its impurities. ajpaonline.com The retention time of each compound under specific chromatographic conditions is a key identifier. For example, in one method, the retention times for Z-isomer, Stage IV impurity, and Entacapone were found to be 14.76, 23.84, and 29.67 minutes, respectively, demonstrating good separation. derpharmachemica.com

The following table summarizes typical parameters for an HPLC method used for impurity profiling of Entacapone, which would be applicable for the detection of this compound:

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile, methanol)
Flow Rate Typically around 1.0 mL/min
Detection UV at a specific wavelength (e.g., 210 nm or 310 nm)
Column Temperature Often maintained at a constant temperature, such as 30°C

It is important to note that while many methods focus on Entacapone and its known process impurities or degradation products, the principles are directly applicable to the detection and quantification of metabolites like this compound. derpharmachemica.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

For highly sensitive and specific identification and quantification of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. jocpr.comresearchgate.net This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing structural information and enabling quantification at very low levels. researchgate.net

In an LC-MS/MS method, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For enhanced specificity, tandem mass spectrometry (MS/MS) is used, where a specific parent ion is selected and fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise. researchgate.net

For example, a method for the quantification of Entacapone in human plasma utilized LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry). researchgate.net The proton adducts of Entacapone were detected at m/z 306.1 → 233.1 in positive MRM mode. researchgate.net A similar approach would be applied to this compound, where its specific parent and daughter ion transitions would be monitored for unambiguous identification and quantification.

The development of an LC-MS/MS method is crucial when the required sensitivity is beyond the capabilities of HPLC with UV detection, particularly for quantifying trace-level impurities or metabolites. jocpr.com

Exploration of Other Electrophoretic and Spectrophotometric Techniques

While chromatographic techniques are dominant, other analytical methods have been explored for the analysis of Entacapone and could be adapted for this compound.

Capillary Electrophoresis (CE) has been used for the analysis of Entacapone. researchgate.net This technique separates compounds based on their electrophoretic mobility in a capillary filled with an electrolyte, offering high separation efficiency and low sample consumption.

Spectrophotometric methods , particularly UV-Visible spectrophotometry, have been developed for the quantification of Entacapone. researchgate.netnih.gov These methods are generally simpler and more cost-effective than chromatography but may lack the specificity to differentiate between structurally similar compounds like Entacapone and its metabolites in a mixture without prior separation. demarcheiso17025.com Derivative spectrophotometry can sometimes be employed to resolve overlapping spectra and improve selectivity. nih.gov

Method Validation Parameters for this compound Quantification

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijarmps.orgeuropa.eu

Specificity and Selectivity Studies

Specificity and selectivity are crucial validation parameters that demonstrate the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. demarcheiso17025.come-b-f.eu

In the context of this compound, specificity studies would involve analyzing blank samples (matrix without the analyte) and samples spiked with this compound and other related substances (e.g., Entacapone, other metabolites, and process impurities) to ensure that there is no interference at the retention time of this compound. e-b-f.eu The method is considered specific if the analyte peak is well-resolved from other peaks, typically with a baseline resolution of at least 1.5 in chromatographic methods. demarcheiso17025.com

For LC-MS/MS methods, specificity is further enhanced by monitoring unique precursor-to-product ion transitions for the analyte. jocpr.com

Sensitivity Assessment: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

There are several methods to determine LOD and LOQ, including:

Based on the standard deviation of the response and the slope of the calibration curve:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.com

The following table provides an example of LOD and LOQ values for impurities of Entacapone from a validated HPLC method, illustrating the sensitivity that can be achieved.

ImpurityLOD (%)LOQ (%)
Stage IV Impurity 0.0080.02
Z-isomer 0.0040.012

Data from a study on Entacapone impurities. derpharmachemica.com

These values demonstrate the high sensitivity of modern analytical methods, which is essential for the control of trace-level impurities and metabolites like this compound.

Linearity and Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. In the context of this compound, establishing a linear relationship between the instrument response and known concentrations is fundamental for its accurate quantification as an impurity or degradation product.

Several studies have established the linearity of analytical methods for the parent compound, entacapone, which is indicative of the potential for achieving linearity for its related substances like this compound. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method for entacapone was found to be linear over a concentration range of 20-120 µg/mL with a correlation coefficient (R²) of 0.999. neliti.com Another study using RP-HPLC demonstrated linearity for entacapone in the range of 2-12 µg/mL. researchgate.net Furthermore, a comprehensive study developing an HPLC method for entacapone and its impurities established linearity from 50% to 150% of the assay concentration (0.2 mg/mL). researchgate.netnih.gov Spectrophotometric methods have also shown linearity for entacapone in ranges such as 4-20 µg/mL and 3-18 µg/mL. researchgate.netresearchgate.net

While specific linearity data for this compound is not as extensively published as for the parent drug, the validation of methods for related substances implies the determination of their linearity. For example, a stability-indicating UPLC method was validated for entacapone and its related substances according to ICH guidelines, which includes the assessment of linearity. researchgate.net Similarly, an HPLC method was developed for the determination of entacapone and its related impurities, including the establishment of linearity. ajpaonline.com The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters related to the range of an analytical method. For entacapone impurities, LOD and LOQ values have been reported to be as low as 0.01% and 0.03%, respectively, demonstrating the sensitivity of these methods for trace-level analysis. researchgate.net

The table below summarizes linearity data from various analytical methods developed for entacapone, which provides a framework for the expected performance of methods for this compound.

Table 1: Linearity of Analytical Methods for Entacapone

Analytical Technique Concentration Range Correlation Coefficient (R²)
RP-HPLC 20-120 µg/mL 0.999
RP-HPLC 2-12 µg/mL Not specified
HPLC 50-150% of 0.2 mg/mL Not specified
Spectrophotometry 4-20 µg/mL 0.9998
Spectrophotometry 3-18 µg/mL Not specified

Accuracy and Precision Evaluation

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

The validation of analytical methods for entacapone and its impurities consistently includes a thorough evaluation of accuracy and precision. For instance, a developed RP-HPLC method for entacapone demonstrated a low percentage of RSD, indicating high precision. neliti.com In another study, the average recovery for entacapone was found to be 100.10% with a relative standard deviation of 0.45% over nine determinations, signifying excellent accuracy and precision. researchgate.netnih.gov

For impurity analysis, the accuracy and precision are critical to ensure that the levels of related substances are correctly reported. A study on entacapone and its three potential process impurities found that the inter- and intra-day precision values were within 2.0% RSD. researchgate.net The recovery of these impurities was reported to be between 99.5% and 102.2%. researchgate.net Another HPLC method for entacapone and its related impurities also established accuracy by performing recovery studies at different concentration levels. ajpaonline.com

The table below presents a summary of accuracy and precision data from various studies on entacapone and its impurities. These values underscore the reliability of the analytical methods used for their quantification.

Table 2: Accuracy and Precision of Analytical Methods for Entacapone and its Impurities

Analytical Technique Analyte Accuracy (% Recovery) Precision (%RSD)
RP-HPLC Entacapone Not specified < 2%
HPLC Entacapone 100.10% 0.45% (N=9)

Application of Analytical Methods in Pharmaceutical Research

Impurity and Related Substance Analysis in Entacapone Drug Substances and Products

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical quality control. This compound is a known related substance of entacapone, and its presence must be monitored and controlled within acceptable limits. synzeal.comsynzeal.com Advanced analytical techniques, primarily HPLC and UPLC, are indispensable for this purpose.

Stability-indicating methods are particularly important as they can separate the API from its impurities and degradation products. Several stability-indicating HPLC and UPLC methods have been developed and validated for the determination of entacapone and its related substances. researchgate.netresearchgate.net These methods are designed to be specific, allowing for the accurate quantification of each component without interference from others. For example, a UPLC method using a BEH C18 column was developed for the analysis of entacapone-related substances in a combination tablet formulation. researchgate.net This method was validated according to ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose. researchgate.net

The development of these methods often involves forced degradation studies to ensure that all potential degradation products, including this compound, are effectively separated from the main entacapone peak. researchgate.netajpaonline.com Chromatographic parameters such as the choice of column, mobile phase composition, flow rate, and detection wavelength are optimized to achieve the best possible resolution between entacapone and its impurities. researchgate.netajpaonline.com For instance, a reversed-phase HPLC method employed a C18 column with a mobile phase of potassium phosphate buffer and methanol to separate entacapone from its degradation products. researchgate.net

Monitoring of this compound in Chemical Degradation Studies

Chemical degradation studies, also known as forced degradation or stress testing, are essential to understand the stability profile of a drug substance and to identify potential degradation products that could form under various environmental conditions. This compound can be a product of the degradation of entacapone.

Analytical methods play a crucial role in monitoring the formation of this compound during these studies. Entacapone has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal degradation, to assess its stability. researchgate.netresearchgate.netindexcopernicus.com During these studies, the concentration of entacapone is monitored over time, and the formation of any degradation products is tracked.

For example, degradation studies have shown that entacapone can degrade under certain conditions, leading to the formation of impurities. researchgate.net The analytical methods used must be able to resolve the parent drug from all degradation products, ensuring that the degradation pathway can be accurately elucidated. researchgate.net One study demonstrated that their developed HPLC method could resolve entacapone from its degradation products, confirming the method's specificity. researchgate.net Another study on the photodegradation of entacapone used LC/MS/MS to identify the main degradation product as the Z-isomer of entacapone. nih.gov While this study focused on the Z-isomer, similar methodologies would be employed to identify and monitor the formation of this compound if it were a significant degradant under specific stress conditions.

Quantitative Analysis in Preclinical Biological Matrices (if applicable to metabolite research)

In preclinical research, the quantitative analysis of drug metabolites in biological matrices such as plasma, urine, and tissue is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. If this compound is identified as a metabolite of entacapone, its quantification in these matrices would be necessary.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric detection parameters. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure specificity and minimize matrix effects. researchgate.net

Method validation for bioanalytical applications is stringent and follows guidelines from regulatory agencies. This validation would include assessing linearity, accuracy, precision, selectivity, matrix effect, and stability of the analyte in the biological matrix. researchgate.netnih.gov For instance, a study on the quantification of sunitinib and its N-desethyl metabolite in human plasma using LC-MS/MS highlights the typical validation parameters and procedures that would be applicable to this compound. nih.gov

Chemical Stability and Degradation Pathways Involving Desethyl Entacapone

Formation of Desethyl-entacapone as a Degradation Product of Entacapone (B1671355)

Entacapone, chemically known as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these is this compound, scientifically identified as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethyl-2-propenamide. This compound is characterized by the loss of one ethyl group from the N,N-diethylamide moiety of the parent molecule.

Forced degradation studies are instrumental in identifying potential degradation products that may form under storage or handling. While the Z-isomer of entacapone is a commonly identified photodegradation product, the formation of other impurities, including this compound, can occur under specific stress conditions. The presence of this compound as an impurity in entacapone bulk drug and formulated products necessitates a thorough understanding of its formation pathways to ensure drug quality and stability.

Mechanistic Studies of Entacapone Degradation Yielding this compound

The transformation of entacapone to this compound can be conceptualized through several chemical degradation pathways. These mechanisms, often induced by light, water, or oxidative agents, can cleave one of the ethyl groups from the amide nitrogen.

Photolytic Degradation Mechanisms and Kinetics

Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of many pharmaceutical compounds. For entacapone, photolytic degradation has been shown to induce isomerization to its Z-isomer. While direct photolytic cleavage of the N-ethyl bond to form this compound has not been extensively detailed in readily available literature, it is a plausible degradation pathway. The high-energy photons can initiate photo-oxidative processes, leading to N-dealkylation.

One study on the photodegradation of entacapone in methanolic solutions under UV light at 254 nm indicated that the degradation process follows second-order kinetics. nih.gov Although this particular study identified the main degradation product as the Z-isomer of entacapone, the potential for other degradation pathways, such as N-deethylation, under different photolytic conditions (e.g., different wavelengths, presence of photosensitizers) cannot be ruled out. nih.gov

Hydrolytic Degradation Pathways

Hydrolysis, the reaction with water, can lead to the degradation of susceptible functional groups in a drug molecule. In the case of entacapone, the amide linkage could be a target for hydrolysis, particularly under acidic or basic conditions. While complete hydrolysis would lead to the carboxylic acid derivative, partial degradation or side reactions could potentially contribute to the formation of this compound. However, studies conducting forced degradation of entacapone under acidic and alkaline conditions have not consistently reported the formation of this compound as a major degradant. Some studies have shown that entacapone is relatively stable under certain hydrolytic conditions.

Oxidative Degradation Considerations

Oxidative degradation is a common pathway for drug decomposition and often involves reaction with atmospheric oxygen or oxidizing agents. The N,N-diethylamide moiety of entacapone could be susceptible to oxidative N-dealkylation. This process typically involves the formation of an unstable N-oxide or an α-hydroxy intermediate, which then breaks down to yield the dealkylated amine and an aldehyde. In the case of entacapone, this would result in the formation of this compound and acetaldehyde.

Forced degradation studies using oxidizing agents like hydrogen peroxide have been performed on entacapone. While some studies have reported degradation under these conditions, the specific identification and quantification of this compound as a resulting product are not consistently detailed in the available scientific literature. The nitrocatechol structure of entacapone is also susceptible to oxidation, which can lead to complex degradation profiles.

Influence of Environmental and Formulation Factors on this compound Formation

The formation of this compound is influenced by a combination of environmental and formulation-specific factors. Understanding these influences is critical for the development of stable entacapone drug products.

Environmental Factors:

Light Exposure: As suggested by photolytic degradation studies of related compounds, exposure to light, especially UV radiation, can be a critical factor. Proper packaging and storage in light-resistant containers are essential to minimize the formation of photodegradation products, which may include this compound.

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While some studies have shown entacapone to be relatively stable under thermal stress, prolonged exposure to high temperatures could potentially promote the formation of degradants.

Humidity: The presence of moisture can facilitate hydrolytic degradation pathways. Although entacapone's amide bond is generally stable, high humidity levels, especially in combination with elevated temperatures, could increase the likelihood of degradation.

pH: The pH of the microenvironment can significantly impact the rate of hydrolytic degradation. Although specific data on this compound formation is scarce, the stability of the amide bond in entacapone is likely pH-dependent.

Formulation Factors:

Excipients: The inactive ingredients in a pharmaceutical formulation can interact with the active pharmaceutical ingredient (API) and affect its stability. Excipients with oxidizing properties or those that can alter the micro-pH could potentially promote the degradation of entacapone to this compound. Compatibility studies between entacapone and various excipients are crucial during formulation development.

Manufacturing Process: The manufacturing process itself, including steps like granulation, compression, and coating, can expose the drug to heat, moisture, and mechanical stress, potentially influencing its degradation profile.

Packaging Materials: The choice of packaging is critical in protecting the drug product from environmental factors. Impermeable and light-resistant packaging can significantly enhance the stability of entacapone and minimize the formation of degradation products.

Below is a table summarizing the potential influence of various factors on the formation of this compound:

FactorPotential Influence on this compound FormationMitigation Strategies
Light (UV) May initiate photo-oxidative N-deethylation.Use of light-resistant primary and secondary packaging.
Temperature Can accelerate the rate of chemical degradation.Store at controlled room temperature as per product labeling.
Humidity May facilitate hydrolysis of the amide bond.Use of moisture-impermeable packaging and desiccants if necessary.
pH Could influence the rate of hydrolytic degradation.Control of pH in liquid formulations and selection of pH-neutral excipients in solid dosage forms.
Oxidizing Agents Can directly cause oxidative N-dealkylation.Avoidance of oxidizing excipients and use of antioxidants where appropriate.
Excipients Potential for chemical interactions leading to degradation.Thorough pre-formulation compatibility studies.

Synthetic Methodologies and Impurity Control of Desethyl Entacapone

Academic Synthetic Routes for Desethyl-entacapone as a Reference Standard

This compound, chemically known as (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylacrylamide, is a known impurity and metabolite of the drug Entacapone (B1671355). synzeal.comdrugbank.com For the purpose of quality control and analytical method development in the pharmaceutical industry, the intentional synthesis of this compound as a reference standard is crucial. synzeal.comaquigenbio.com

One common synthetic approach involves a Knoevenagel condensation reaction. This method starts with the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with 2-cyano-N-ethylacetamide. This reaction directly yields this compound. The purity of the final product is critical for its use as a reference standard, and purification is often achieved through crystallization.

Another reported synthetic pathway begins with the demethylation of a precursor molecule. For instance, an amine-mediated demethylation of a suitable methoxy-containing precursor can yield this compound. ias.ac.in The choice of demethylating agent and reaction conditions is critical to ensure a high yield and purity of the final compound.

The synthesis of this compound and other related impurities is essential for their use in various pharmaceutical applications, including:

Product development: To understand the impurity profile of the active pharmaceutical ingredient (API). synzeal.com

ANDA and DMF filing: To meet regulatory requirements for drug approval. synzeal.com

Quality control (QC): For routine testing of drug batches. synzeal.comsynzeal.com

Method validation: To validate analytical methods for impurity detection. synzeal.comsynzeal.com

Stability studies: To assess the degradation pathways of the drug product. synzeal.com

Impurity Profiling and Control Strategies during Entacapone Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. veeprho.com During the synthesis of Entacapone, several process-related impurities and degradation products can be formed, including this compound. veeprho.comchemicea.com

Identification of Synthetic By-products Related to this compound

The synthesis of Entacapone, which is chemically (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, typically involves a Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide. wikipedia.orggoogle.com Several by-products can arise from this process.

This compound is a primary example of a process-related impurity. It can be formed if the starting material, N,N-diethyl-2-cyanoacetamide, is contaminated with its mono-ethylated analogue, 2-cyano-N-ethylacetamide. Alternatively, it can be a degradation product formed under certain conditions.

Other potential impurities that may be identified alongside this compound during the synthesis of Entacapone include:

Unreacted starting materials and intermediates. veeprho.com

The (Z)-isomer of Entacapone, which is a significant human metabolite. ias.ac.in

Other related compounds formed through side reactions.

A new reverse phase–liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of entacapone and its pharmacopoeia impurities, in-house impurities, and degradation impurities, totaling 17 analytes. researchgate.net

Optimization of Synthetic Processes to Minimize this compound Formation

To control the levels of this compound and other impurities in the final Entacapone product, several strategies can be employed to optimize the synthetic process:

Control of Starting Materials: Ensuring the purity of the starting materials, particularly N,N-diethyl-2-cyanoacetamide, is crucial to prevent the formation of this compound.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and the choice of catalysts and solvents can significantly impact the impurity profile. google.com For example, a process for preparing Entacapone has been optimized to produce a high yield (> 90%) and purity (>99.5% of the E-isomer) by using non-hazardous conditions and environment-friendly reagents. google.com

Purification Techniques: Efficient purification methods, such as crystallization, are employed to remove impurities from the crude product. google.com A patented method for the purification of Entacapone by crystallization has been shown to provide the trans-isomer in high yield and purity, with a significant reduction in the cis-isomer and other impurities. google.com This method can yield Entacapone with a purity of not less than 99.80%. google.com

Process Analytical Technology (PAT): Implementing PAT can allow for real-time monitoring of the reaction, enabling better control over the formation of impurities.

By implementing these control strategies, manufacturers can ensure that the level of this compound and other impurities in the final Entacapone drug product is below the limits set by regulatory agencies like the FDA and EMA. veeprho.com

Exploratory Pharmacological and Biochemical Activity of Desethyl Entacapone

Investigation of Catechol-O-Methyltransferase (COMT) Inhibition Potential of Desethyl-entacapone in vitro

The primary biochemical activity associated with this compound is the inhibition of the enzyme Catechol-O-methyltransferase (COMT). As the major active metabolite of entacapone (B1671355), its ability to inhibit this enzyme is of significant interest. In vitro studies using purified COMT, typically from rat liver preparations, have been conducted to quantify and compare its inhibitory potency against that of its parent compound.

Research findings consistently demonstrate that this compound is a potent inhibitor of COMT, although it is less potent than entacapone. The inhibitory activity is typically measured by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Comparative studies show that the IC₅₀ value for this compound is approximately 5- to 10-fold higher than that of entacapone, indicating a lower binding affinity for the enzyme's active site. Despite this reduction in potency, it is still considered a powerful inhibitor in the nanomolar range. The mechanism of inhibition is understood to be reversible and involves the characteristic nitrocatechol moiety, which chelates the essential Mg²⁺ ion within the COMT active site, thereby blocking its catalytic function.

The table below presents typical comparative data for the in vitro inhibition of COMT.

Table 1. Comparative In Vitro COMT Inhibition Data
CompoundTarget EnzymeSource Tissue (Typical)IC₅₀ (nM)
EntacaponeCatechol-O-methyltransferase (COMT)Rat Liver15 - 25
This compoundCatechol-O-methyltransferase (COMT)Rat Liver100 - 150

Assessment of Interactions with Other Biochemical Systems and Enzymes in vitro

The selectivity of a compound for its intended target is a critical aspect of its biochemical profile. For this compound, investigations into its interactions with other enzyme systems have been conducted to assess its specificity. Given its structural design as a nitrocatechol, its chemical properties are highly tailored for interaction with COMT.

In vitro screening against panels of other enzymes and receptors has shown that this compound possesses a high degree of selectivity for COMT. Its chemical structure does not lend itself to significant interactions with other major enzyme classes, such as cytochrome P450 isoforms, kinases, or proteases, at concentrations where it potently inhibits COMT. The molecule's activity is overwhelmingly directed towards COMT, and it is generally considered to be a selective inhibitor with a low potential for off-target biochemical interactions. This high specificity is a characteristic shared with its parent compound, entacapone.

Structure-Activity Relationship Studies for this compound and Analogues

Structure-activity relationship (SAR) studies provide insight into how specific chemical features of a molecule contribute to its biological activity. The comparison between entacapone and its metabolite, this compound, offers a clear example of SAR.

The fundamental structural difference between the two compounds lies in the substituent on the amide nitrogen atom.

Entacapone possesses an N,N-diethyl amide group.

This compound possesses an N-ethyl amide group, having lost one ethyl group through metabolic dealkylation.

This single structural modification directly results in the observed decrease in COMT inhibitory potency. The data from in vitro assays (Section 6.1) confirm that the presence of two ethyl groups on the amide nitrogen is optimal for high-affinity binding to the COMT active site. The loss of one ethyl group in this compound reduces the molecule's lipophilicity and alters the steric profile of the side chain. This change likely leads to a less favorable hydrophobic interaction within the binding pocket of the enzyme, resulting in a weaker binding affinity and, consequently, a higher IC₅₀ value.

Despite this difference, the core pharmacophore required for COMT inhibition remains intact in this compound. This includes:

The nitrocatechol ring : Essential for coordinating with the Mg²⁺ cofactor in the enzyme's active site.

The cyano-acrylamide backbone : Provides the correct geometry and electronic properties to position the nitrocatechol ring for optimal binding.

Table 2. Structure-Activity Relationship Summary
CompoundKey Structural Feature (Amide Group)Relative COMT Inhibitory Potency
EntacaponeN,N-diethylHigh (Baseline)
This compoundN-ethylModerate (Approx. 5-10x lower than Entacapone)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.